(Z)-Nonyl 8-((2-hydroxyethyl)(10-octyloctadec-8-en-1-yl)amino)octanoate
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Overview
Description
(Z)-Nonyl 8-((2-hydroxyethyl)(10-octyloctadec-8-en-1-yl)amino)octanoate is a complex organic compound that belongs to the class of fatty acid derivatives This compound is characterized by its long hydrocarbon chains and the presence of functional groups such as hydroxyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Nonyl 8-((2-hydroxyethyl)(10-octyloctadec-8-en-1-yl)amino)octanoate typically involves multiple steps, starting from readily available raw materials. The process generally includes the following steps:
Formation of the Nonyl Chain: The nonyl chain can be synthesized through the oligomerization of ethylene or by the reduction of nonanoic acid.
Introduction of the Hydroxyethyl Group: This step involves the reaction of ethylene oxide with a suitable precursor to introduce the hydroxyethyl group.
Formation of the Octanoate Chain: The octanoate chain can be synthesized through the esterification of octanoic acid with an appropriate alcohol.
Coupling Reactions: The final step involves coupling the nonyl chain, hydroxyethyl group, and octanoate chain through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce any unsaturated bonds in the hydrocarbon chains.
Distillation: To purify the final product by removing any impurities or unreacted starting materials.
Quality Control: Analytical techniques such as gas chromatography and mass spectrometry are used to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(Z)-Nonyl 8-((2-hydroxyethyl)(10-octyloctadec-8-en-1-yl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Nucleophiles: Alcohols or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
(Z)-Nonyl 8-((2-hydroxyethyl)(10-octyloctadec-8-en-1-yl)amino)octanoate has several scientific research applications:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the formulation of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of (Z)-Nonyl 8-((2-hydroxyethyl)(10-octyloctadec-8-en-1-yl)amino)octanoate involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Octyl 8-((2-hydroxyethyl)(10-octyloctadec-8-en-1-yl)amino)octanoate
- Decyl 8-((2-hydroxyethyl)(10-octyloctadec-8-en-1-yl)amino)octanoate
- Dodecyl 8-((2-hydroxyethyl)(10-octyloctadec-8-en-1-yl)amino)octanoate
Uniqueness
(Z)-Nonyl 8-((2-hydroxyethyl)(10-octyloctadec-8-en-1-yl)amino)octanoate is unique due to its specific chain length and the presence of both hydroxyl and amino functional groups. These features confer distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C45H89NO3 |
---|---|
Molecular Weight |
692.2 g/mol |
IUPAC Name |
nonyl 8-[2-hydroxyethyl-[(Z)-10-octyloctadec-8-enyl]amino]octanoate |
InChI |
InChI=1S/C45H89NO3/c1-4-7-10-13-19-27-34-43-49-45(48)38-31-24-20-26-33-40-46(41-42-47)39-32-25-18-16-17-23-30-37-44(35-28-21-14-11-8-5-2)36-29-22-15-12-9-6-3/h30,37,44,47H,4-29,31-36,38-43H2,1-3H3/b37-30- |
InChI Key |
CLHNMSWPOAEMPJ-ONQIKCEGSA-N |
Isomeric SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCC/C=C\C(CCCCCCCC)CCCCCCCC)CCO |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC=CC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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